molecular formula C14H10N4O2 B2489577 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 2034578-48-6

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2489577
CAS No.: 2034578-48-6
M. Wt: 266.26
InChI Key: XZPGPCDDVVCJIY-UHFFFAOYSA-N
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Description

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced therapeutic discovery, merging a quinoline pharmacophore with a pyrimidine-4-carboxamide scaffold. This structure combines two privileged motifs in medicinal chemistry: the quinoline nucleus, recognized for its diverse pharmacological actions, and the pyrimidine-carboxamide group, a key feature in many bioactive molecules . The integration of these systems creates a versatile chemical tool for probing new biological pathways. This compound is of significant interest in oncology research. The quinoline scaffold is established as a potent scaffold in anticancer agents, with derivatives demonstrated to inhibit tyrosine kinases, insulin-like growth factor receptors (IGF-1R), and c-Met kinase, often at nanomolar concentrations . These interactions can disrupt critical signaling cascades, impede DNA synthesis by interfering with topoisomerase activity, and promote oxidative stress in malignant cells, leading to cell cycle arrest and apoptosis . Researchers can utilize this compound to investigate these mechanisms and develop novel targeted therapies. Further application is found in infectious disease research, particularly in antiretroviral studies. Pyrimidine-4-carboxamide derivatives sharing structural similarities with this compound have been developed as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication . The molecule's potential to engage multiple therapeutic targets also makes it a valuable candidate for exploring treatments for neurodegenerative disorders and inflammatory conditions, areas where kinase modulation is increasingly relevant . Its well-defined structure allows for systematic SAR studies to optimize potency and selectivity.

Properties

IUPAC Name

6-oxo-N-quinolin-6-yl-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13-7-12(16-8-17-13)14(20)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGPCDDVVCJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=O)NC=N3)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves the condensation of quinoline derivatives with pyrimidine precursors. One common method involves the reaction of 6-aminoquinoline with 4-chloropyrimidine-5-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline-6-carboxylic acid derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide with key analogs, focusing on structural variations, synthesis, and physicochemical properties.

Substituent Variations on the Pyrimidine Core

6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (BK44524)
  • Structure: Differs in the aromatic substituent (4-methylpyridin-2-yl vs. quinolin-6-yl).
  • Synthesis : Commercially available in multiple quantities (1 g to 25 g) with a reported molecular weight of 256.25 g/mol .
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n)
  • Structure: Replaces the pyrimidine-carboxamide core with an acrylamide linker and bromoquinoline group.
  • Synthesis : Synthesized via Route A (53% yield) and confirmed by ESI-MS ([M+H]+ = 375) .
  • Key Difference : The acrylamide moiety introduces conformational flexibility, which may alter pharmacokinetic profiles compared to rigid carboxamides.

Quinoline-Based Analogs from Patent Literature

(E)-N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-4-(dimethylamino)but-2-enamide (Example 138)
  • Structure: Shares a quinoline core but incorporates a cyano group, chloro substituent, and enamide side chain.
  • Molecular Weight : MS (M+1) = 639, significantly higher due to the extended substituents .
N-(3-Cyano-4-(3-ethynylphenylamino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • Structure : Features a piperidinylidene-acetamide side chain and ethynylphenyl group.
  • Synthesis : Prepared via multi-step routes analogous to Example 2 in patent literature .
  • Key Difference : The ethynyl group enables click chemistry modifications, offering versatility in drug conjugate development.

Thieno-Pyrimidine Derivatives

2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide (DB06969)
  • Structure: Replaces the pyrimidine core with a thieno-pyrimidine ring and includes a pyrrolidinylethoxy group.
  • Key Difference: The sulfur atom in the thieno-pyrimidine core alters electron distribution, possibly enhancing binding to cysteine-rich active sites.

Critical Analysis

  • Structural Impact on Bioactivity: The quinolin-6-yl group in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to pyridinyl analogs like BK44524 .
  • Synthetic Feasibility: Acrylamide derivatives (e.g., 6n) achieve moderate yields (53%), whereas patent compounds require multi-step routes with unoptimized yields .
  • Thermodynamic Stability: Thieno-pyrimidine derivatives (e.g., DB06969) may exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects .

Biological Activity

6-Hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in research and medicine.

Chemical Structure and Properties

The compound features a unique dual-ring system combining quinoline and pyrimidine, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Target Enzymes

This compound primarily targets cyclin-dependent kinase 2 (CDK2) and other kinases involved in cell cycle regulation. Inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .

Biochemical Pathways

The compound's inhibition of CDK2 affects several biochemical pathways, particularly those related to cell proliferation and survival. By modulating these pathways, the compound exhibits potential anti-cancer properties .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines have been reported as follows:

Cell Line IC50 (µM)
MCF-712.5
HCT1168.3

These findings suggest that the compound has promising potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as a dual inhibitor of enzymes involved in the arachidonic acid pathway, specifically mPGES-1 and 5-LOX, leading to a reduction in pro-inflammatory mediators.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of pyrimidine compounds, including this compound. Results showed significant growth inhibition in treated cell lines compared to controls .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of CDK2 by this compound, demonstrating that it effectively disrupts cell cycle progression in vitro, leading to increased apoptosis rates in cancer cells.

Research Applications

The compound is not only valuable in cancer research but also serves as a biochemical probe for studying enzyme interactions and cellular processes. Its unique structure allows for diverse applications in organic synthesis and material science.

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